molecular formula C7H4ClFO B1590896 2-Chloro-3-fluorobenzaldehyde CAS No. 96516-31-3

2-Chloro-3-fluorobenzaldehyde

Cat. No. B1590896
CAS RN: 96516-31-3
M. Wt: 158.56 g/mol
InChI Key: PIZVRLVKXWEMGO-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzaldehyde (2-C3FBA) is an organofluorine compound belonging to the class of aldehydes. It is a colorless liquid with a pungent odor. The compound is used as a reagent in organic synthesis and has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Biological Activities

2-Chloro-3-fluorobenzaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which demonstrated promising antioxidant activity (El Nezhawy et al., 2009). Additionally, derivatives of this compound have been explored for their antimicrobial properties, as shown in the synthesis of fluorinated chromones and chlorochromones (Jagadhani et al., 2014).

Environmental and Industrial Applications

In an environmental context, this compound has been implicated in the treatment of high-concentration wastewater from its own manufacturing process. The use of macroporous resin, such as XDA-1, has been effective in absorbing aromatic fluoride compounds from this wastewater, significantly reducing chemical oxygen demand (COD) (Xiaohong & Hangzhou Ltd, 2009).

Chemical Synthesis and Process Development

In chemical synthesis, this compound has been a key intermediate in the production of herbicides and other agricultural chemicals, as demonstrated in the synthesis of specific pyrazole derivatives (Yu, 2002). It has also played a role in the development of efficient methods for preparing other chemically significant compounds, such as 2-chloro-6-methylbenzoic acid (Daniewski et al., 2002).

Structural and Spectroscopic Studies

In the field of molecular spectroscopy, derivatives of this compound, like 4-Chloro-3-fluorobenzaldehyde, have been studied for their structural properties using techniques like X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy (Parlak et al., 2014). These studies provide valuable insights into the molecular conformations and vibrational characteristics of these compounds.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluorobenzaldehyde is the aromatic ring in the molecule . The compound is a fluorinated benzaldehyde derivative . The fluorine atom and the aldehyde group in the compound play a significant role in its interactions with other molecules .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in the aromatic ring by a nucleophile . The compound can also undergo free radical reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of various Schiff base compounds through a condensation reaction . These Schiff base compounds can have various downstream effects, including antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight is 158557 Da , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, the formation of Schiff base compounds can result in antimicrobial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other nucleophiles or free radicals . Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of dust or fumes .

properties

IUPAC Name

2-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZVRLVKXWEMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565846
Record name 2-Chloro-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96516-31-3
Record name 2-Chloro-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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